molecular formula C12H14Cl2N2O2 B4715157 N-(2,3-dichlorophenyl)-N'-isobutylethanediamide CAS No. 6055-23-8

N-(2,3-dichlorophenyl)-N'-isobutylethanediamide

Cat. No. B4715157
CAS RN: 6055-23-8
M. Wt: 289.15 g/mol
InChI Key: SVLDYMYHVSWVFU-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-N'-isobutylethanediamide, commonly known as A771726, is a synthetic compound that belongs to the class of disease-modifying antirheumatic drugs (DMARDs). It has been extensively studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and lupus.

Mechanism of Action

The mechanism of action of A771726 involves the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme that is involved in the synthesis of pyrimidines. Pyrimidines are essential building blocks for DNA and RNA synthesis, and their inhibition leads to the suppression of T cell proliferation.
Biochemical and Physiological Effects:
A771726 has been found to have a number of biochemical and physiological effects. In addition to its inhibition of DHODH, it has been shown to reduce the levels of reactive oxygen species (ROS) in T cells, which can contribute to inflammation. It has also been found to induce apoptosis, or programmed cell death, in T cells.

Advantages and Limitations for Lab Experiments

One advantage of A771726 for lab experiments is its specificity for DHODH, which makes it a useful tool for studying the role of this enzyme in T cell proliferation and autoimmune diseases. However, its potential toxicity and limited solubility in aqueous solutions can be limitations for some experiments.

Future Directions

There are several potential future directions for research on A771726. One area of interest is its potential use in combination with other N-(2,3-dichlorophenyl)-N'-isobutylethanediamide for the treatment of autoimmune diseases. Additionally, there is ongoing research into the development of more potent and selective DHODH inhibitors, which could lead to improved therapies for autoimmune diseases. Finally, there is interest in studying the role of DHODH in other disease processes, such as cancer, and the potential use of DHODH inhibitors in these contexts.

Scientific Research Applications

A771726 has been the subject of numerous scientific studies, primarily focused on its potential use as a DMARD. It has been shown to inhibit the proliferation of T cells, which are involved in the immune response that leads to autoimmune diseases. Additionally, it has been found to reduce the production of cytokines, which are signaling molecules that play a role in inflammation.

properties

IUPAC Name

N'-(2,3-dichlorophenyl)-N-(2-methylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O2/c1-7(2)6-15-11(17)12(18)16-9-5-3-4-8(13)10(9)14/h3-5,7H,6H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLDYMYHVSWVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NC1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365699
Record name N'-(2,3-dichlorophenyl)-N-(2-methylpropyl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6055-23-8
Record name N'-(2,3-dichlorophenyl)-N-(2-methylpropyl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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